N-Nitrosarcosine

Übersicht

Beschreibung

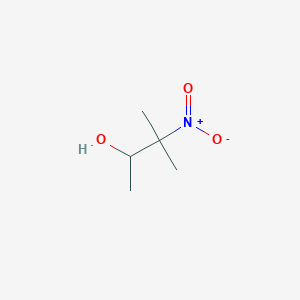

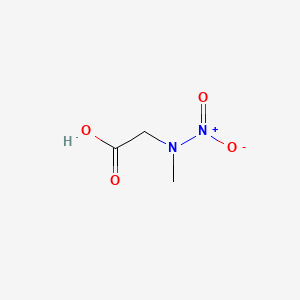

N-Nitrosarcosine is a compound that is formed by nitrosation of the non-proteinogenic amino acid sarcosine . It is a very polar compound with a LogP of -0.5 and is a nitro derivative of glycine which is slightly acidic . It is found in foods and tobacco products .

Synthesis Analysis

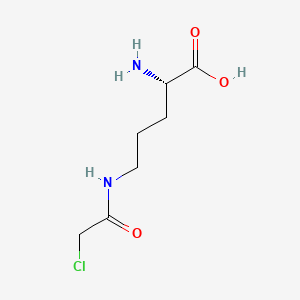

This compound is formed by nitrosation of the non-proteinogenic amino acid sarcosine . It is also prepared in a few steps from chloroacetic acid and methylamine, serving as a starting material for the synthesis of oxygen-rich compounds .Molecular Structure Analysis

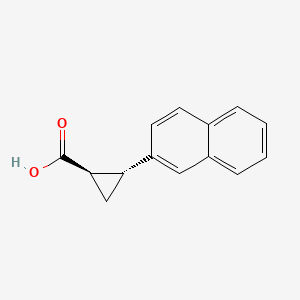

This compound has two stereoisomers, E- and Z-NSAR, which have different physical and chemical properties . The mass spectrometric responses of the isomers differ by a factor of approximately two and the isomer ratio is unstable in freshly prepared standard solutions .Chemical Reactions Analysis

N-Nitrososarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . It is also an intermediate in the metabolism of choline to glycine .Physical and Chemical Properties Analysis

This compound is a pale-yellow, sand-like powder . It is highly polar because it bears an acid functionality . It has a melting point of 66-67°C and a density of 1.5267 .Wissenschaftliche Forschungsanwendungen

Synthesis of Energetic Materials

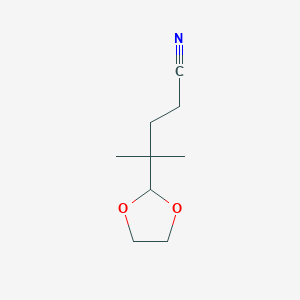

N-Nitrosarcosine has been explored as an economic precursor for the synthesis of new energetic materials. Research by Klapötke, Krumm, and Scharf (2016) demonstrated the use of this compound, prepared from N-(cyanomethyl)-N-methylamine, as a starting material for creating oxygen-rich compounds. These compounds were characterized using various spectroscopic methods and their energetic properties, such as sensitivities towards impact and friction, were evaluated, indicating potential applications in materials science (Klapötke, Krumm, & Scharf, 2016).

Regulatory Challenges in Pharmaceuticals

Bhat, B. V., G. M. P., and Venkatesh M P (2020) discussed the regulatory challenges posed by nitrosamine impurities, including this compound, in pharmaceuticals. Nitrosamines are considered potent genotoxic agents and probable human carcinogens, leading to increased scrutiny and regulatory challenges in the pharmaceutical industry. This research highlights the need for careful evaluation and control of such impurities in drug substances and products (Bhat, B. V., G. M. P., & Venkatesh M P, 2020).

Risk Evaluation in Medicinal Products

Camurovski et al. (2022) focused on the risk evaluation and assessment of nitrosamine impurities, such as this compound, in pharmaceutical products like Alkaloid Losartan film-coated tablets. Their study grouped risk factors related to the manufacture of active substances, finished products, and Good Manufacturing Practice aspects. This research is essential for ensuring the safety and efficacy of pharmaceuticalproducts, particularly in addressing the risks associated with nitrosamine impurities (Camurovski et al., 2022).

Understanding NDMA Contamination in Medications

White (2019) explored the issue of N-nitrosodimethylamine (NDMA) contamination in medications, relevant to the broader context of nitrosamine impurities including this compound. This research underscores the need for rigorous investigation into the sources of contamination, regulatory guidelines, and manufacturing practices to ensure the safety of commonly used medications (White, 2019).

Detection and Analysis of Nitroso Compounds

Parr and Joseph (2019) reviewed analytical methods for the determination of N-nitrosamines, which could be applied to this compound as well. They discussed the significance of general impurity testing for NDMA in drugs, highlighting the toxicological relevance and the spectrum of possible active pharmaceutical ingredients that may be affected by such impurities. This review underscores the importance of sensitive and reliable analytical methods in pharmaceutical analysis (Parr & Joseph, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[methyl(nitro)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O4/c1-4(5(8)9)2-3(6)7/h2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYXZXXYZJUMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174701 | |

| Record name | Sarcosine, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20661-60-3 | |

| Record name | Sarcosine, N-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020661603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcosine, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

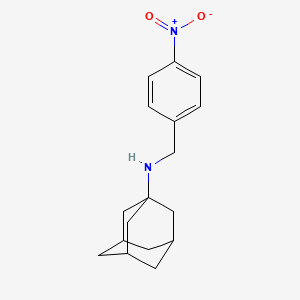

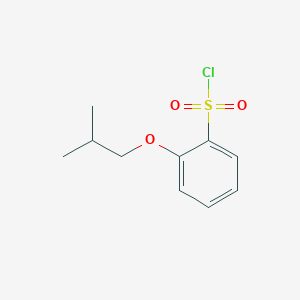

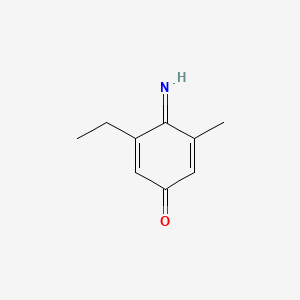

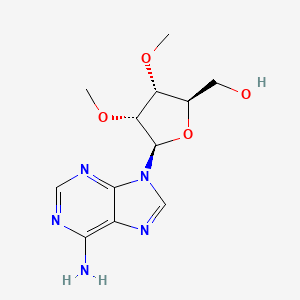

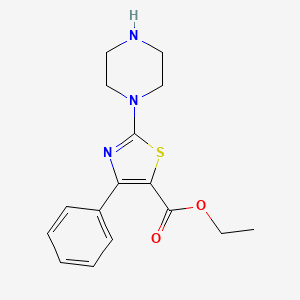

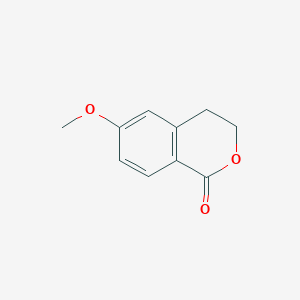

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.